5-(Ethylsulphonyl)-4-nitro-o-anisic acid
Description
5-(Ethylsulphonyl)-4-nitro-o-anisic acid is a substituted aromatic compound featuring a methoxy group (o-anisic acid backbone), a nitro group at the 4-position, and an ethylsulfonyl moiety at the 5-position.
Properties
IUPAC Name |
5-ethylsulfonyl-2-methoxy-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7S/c1-3-19(16,17)9-4-6(10(12)13)8(18-2)5-7(9)11(14)15/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMKWHOWUUZOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000824 | |
| Record name | 5-(Ethanesulfonyl)-2-methoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79893-22-4 | |
| Record name | 5-(Ethylsulfonyl)-2-methoxy-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79893-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Ethylsulphonyl)-4-nitro-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079893224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethanesulfonyl)-2-methoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(ethylsulphonyl)-4-nitro-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid typically involves multiple steps. One common synthetic route starts with the nitration of o-anisic acid to introduce the nitro group. This is followed by the sulfonation of the nitro-o-anisic acid to attach the ethylsulphonyl group. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
5-(Ethylsulphonyl)-4-nitro-o-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Ethylsulphonyl)-4-nitro-o-anisic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulphonyl group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in the combination and positioning of its substituents. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Electrophilicity and Reactivity :
- The ethylsulfonyl and nitro groups in 5-(ethylsulphonyl)-4-nitro-o-anisic acid enhance electrophilicity, making it more reactive toward nucleophilic substitution compared to 5-acetylsalicylamide, which lacks these groups .
- Acifluorfen’s trifluoromethyl and chloro substituents increase its lipophilicity, favoring membrane penetration in herbicides, whereas the methoxy group in the target compound may reduce bioavailability .
Synthetic Utility: The target compound’s synthesis (via sulfonyl chloride intermediates) mirrors methods for 5-(ethylsulfonyl)-2-methoxyaniline, emphasizing the critical role of sulfonation and nitration steps . In contrast, acifluorfen requires phenoxy group coupling, a distinct pathway .
Biological Activity :
- While acifluorfen is a herbicide, the target compound’s structural analogs show promise in medicinal chemistry (e.g., VEGFR2 inhibition). This highlights how substituent positioning dictates functional specificity .
Data Table: Physicochemical Properties
| Property | 5-(Ethylsulphonyl)-4-nitro-o-anisic acid | Acifluorfen | 4-Amino-5-methyl-2-nitrobenzenesulfonic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315 (estimated) | 361.7 | 292.27 |
| Solubility | Moderate in polar solvents (DMSO, methanol) | Low (lipophilic) | High (sulfonic acid enhances water solubility) |
| pKa | ~1.5 (sulfonyl), ~3.5 (carboxylic acid) | ~2.8 (carboxylic acid) | ~0.8 (sulfonic acid), ~4.5 (amino) |
Research Findings and Challenges
- Synthetic Challenges : The synthesis of 5-(ethylsulphonyl)-4-nitro-o-anisic acid derivatives requires precise control over nitration and sulfonation steps to avoid side reactions, such as over-nitration observed in related compounds .
- Further studies are needed to validate its pharmacological profile .
Biological Activity
5-(Ethylsulphonyl)-4-nitro-o-anisic acid, with the CAS number 79893-22-4, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
5-(Ethylsulphonyl)-4-nitro-o-anisic acid features a nitro group and an ethylsulfonyl moiety attached to an anisic acid core. This unique structure contributes to its biological activity, particularly in modulating various enzymatic pathways.
Antioxidant Properties
Research indicates that compounds similar to 5-(Ethylsulphonyl)-4-nitro-o-anisic acid exhibit significant antioxidant properties. These compounds activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress. Nrf2 activation leads to the expression of various antioxidant genes, thereby protecting cells from damage associated with oxidative stress .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which are critical in the pathogenesis of various inflammatory diseases. This property may be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Antimicrobial Activity
5-(Ethylsulphonyl)-4-nitro-o-anisic acid has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
The biological activity of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid can be attributed to its ability to interact with specific molecular targets:
- Nrf2 Pathway Activation : By activating Nrf2, the compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of inflammatory mediators.
- Membrane Disruption : Its structural components allow it to integrate into microbial membranes, causing disruption and subsequent cell death.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
